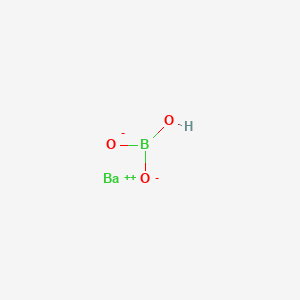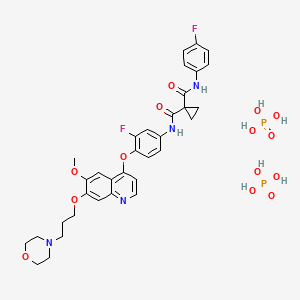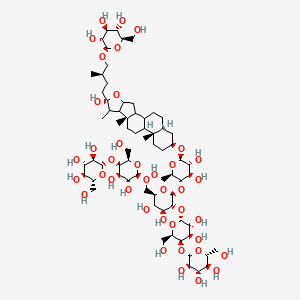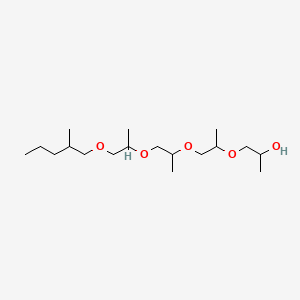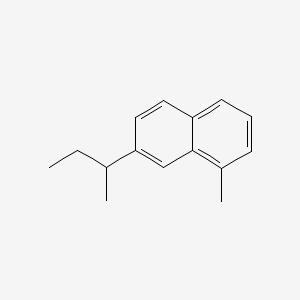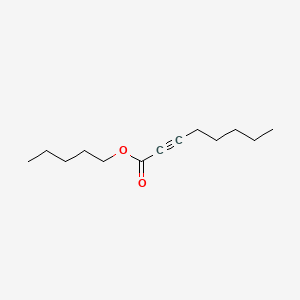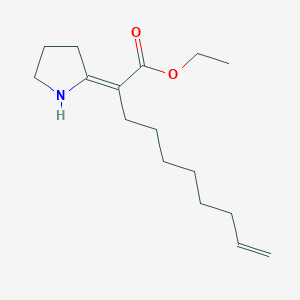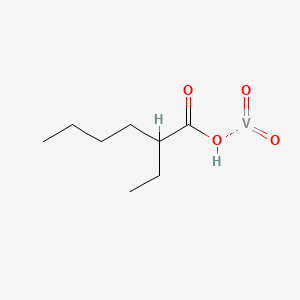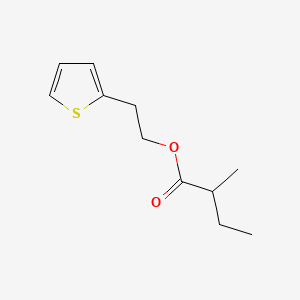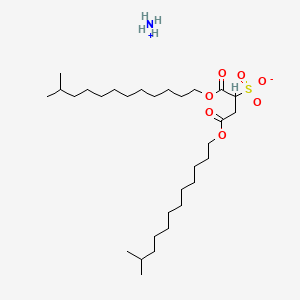
Ammonium 1,4-diisotridecyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 1,4-diisotridecyl sulphonatosuccinate is a chemical compound with the molecular formula C30H61NO7S and a molar mass of 579.87284 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 1,4-diisotridecyl sulphonatosuccinate typically involves the sulphonation of 1,4-diisotridecyl succinate followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Often an organic solvent like toluene or dichloromethane.
Catalyst: Sulphur trioxide or chlorosulphonic acid for the sulphonation step.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 1,4-diisotridecyl succinate and ammonium hydroxide.
Reaction Control: Automated systems to monitor temperature, pressure, and pH.
Purification: Multi-step purification including filtration and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ammonium 1,4-diisotridecyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulphonate esters.
Reduction: Reduction reactions are less common but possible under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products:
Oxidation: Sulphonate esters.
Reduction: Reduced forms of the sulphonate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium 1,4-diisotridecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism by which Ammonium 1,4-diisotridecyl sulphonatosuccinate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and emulsions. The molecular targets include lipid bilayers in biological membranes, where it can disrupt membrane integrity, facilitating the release of intracellular contents .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar applications but different ionic properties.
Cetyltrimethylammonium bromide: A cationic surfactant used in similar contexts but with different molecular structure.
Triton X-100: A non-ionic surfactant with comparable uses in biological and chemical research.
Uniqueness: Ammonium 1,4-diisotridecyl sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ammonium ion makes it suitable for applications where a mild surfactant is required, and its long hydrophobic chains enhance its ability to form stable emulsions .
Properties
CAS No. |
84540-56-7 |
|---|---|
Molecular Formula |
C30H61NO7S |
Molecular Weight |
579.9 g/mol |
IUPAC Name |
azanium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C30H58O7S.H3N/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);1H3 |
InChI Key |
FVWHODFNQPSRBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



